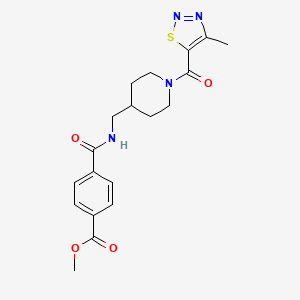

![molecular formula C22H18N2O4S B2809977 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide CAS No. 941891-45-8](/img/structure/B2809977.png)

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

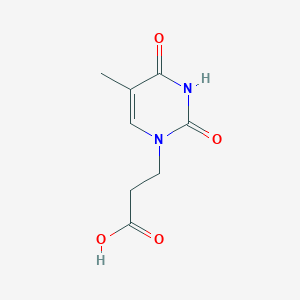

“N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzoxazole ring, which is a type of heterocyclic compound . This compound also features an ethylsulfonyl group and a benzamide group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through coupling reactions . For instance, a rhodium-catalyzed coupling-cyclization reaction of isocyanides and 2-azidophenyloxyacrylates has been developed for the synthesis of similar N-heterocycles .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazole ring, an ethylsulfonyl group, and a benzamide group. The benzoxazole ring is a fused ring system that includes a benzene ring and an oxazole ring .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The benzoxazole ring, for example, might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzoxazole ring might contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

Antimalarial and Antiviral Activities

One study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, for their potential antimalarial activities. These compounds were evaluated for in vitro antimalarial activity and characterized by their ADMET properties, showing promising activity with IC50 values of <30µM. Notably, one compound exhibited excellent antimalarial activity with an IC50=1.2µM, highlighting the potential of these sulfonamides in antimalarial drug development. Additionally, these compounds were assessed for their binding energy against SARS-CoV-2 main protease and Spike Glycoprotein, suggesting a broader antiviral application (Fahim & Ismael, 2021).

Anticancer Activities

Research on similar sulfonamide derivatives has demonstrated potential anticancer activities. For instance, a series of substituted benzamides were synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Many tested compounds showed moderate to excellent anticancer activity, with some derivatives exhibiting higher efficacy than the reference drug, etoposide (Ravinaik et al., 2021).

Antitubercular Activities

Another study focused on the synthesis of novel derivatives of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl) benzamide and related compounds, showing significant anti-tubercular activity against Mycobacterium tuberculosis. This suggests the compound's role in developing new antitubercular agents (Dighe et al., 2012).

Antimicrobial and Antifungal Actions

Further investigations into the antimicrobial and antifungal properties of sulfonyl-substituted nitrogen-containing heterocyclic systems, akin to this compound, have identified compounds with sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This showcases the compound's versatility in addressing a range of microbial threats (Sych et al., 2019).

Mecanismo De Acción

Target of Action

Similar compounds have shown remarkable cytotoxicity in human tumor cell lines . These compounds are often designed as potential anticancer agents .

Mode of Action

Similar compounds have been shown to exert cell cycle arrest at the g2/m phase and enhance apoptosis in k-562 leukemia cancer cells . This suggests that N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide may interact with its targets to induce cell cycle arrest and apoptosis, leading to the death of cancer cells.

Biochemical Pathways

Similar compounds have been associated with the inhibition of tyrosine kinase receptors (tkr) . Overexpression of these receptors has been observed in a number of cancers, and their inhibition can lead to the suppression of cancer cell proliferation .

Result of Action

Similar compounds have shown remarkable cytotoxicity with gi 50 values ranging between “0589–143 µM” and “0276–123 µM,” respectively, in the representative nine subpanels of human tumor cell lines . This suggests that the compound may have a significant cytotoxic effect on cancer cells.

Propiedades

IUPAC Name |

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-2-29(26,27)18-12-10-15(11-13-18)21(25)23-17-7-5-6-16(14-17)22-24-19-8-3-4-9-20(19)28-22/h3-14H,2H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JREYLIBHANHPPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-cyclopentyltetrazol-5-yl)sulfanyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2809897.png)

![Tert-butyl [(2-chloropyridin-3-yl)sulfonyl]acetate](/img/structure/B2809899.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809904.png)

![2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl)thio)benzo[d]thiazole](/img/structure/B2809906.png)

![5-Benzyl-8-oxa-5-azaspiro[3.5]nonane](/img/structure/B2809907.png)

![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2809917.png)